molecular formula C24H32N4O5 B1629232 Terguride hydrogen maleate CAS No. 37686-85-4

Terguride hydrogen maleate

Cat. No.: B1629232
CAS No.: 37686-85-4
M. Wt: 456.5 g/mol
InChI Key: SORAZNWVQFKAFD-IBIFCFAISA-N
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Description

Terguride hydrogen maleate is an ergoline derivative with the chemical name N-(6-methyl-8-isoergolinyl)N',N'-diethylurea hydrogen maleate. Its molecular formula is C₂₀H₂₈N₄O·C₄H₄O₄, with a molecular weight of 456.5 g/mol (base: 340.4 g/mol). The compound acts as a dopamine D₂ receptor agonist and is used clinically as a prolactin inhibitor and antiparkinsonian agent . Introduced in Czechoslovakia in 1986, it has undergone clinical trials globally .

Properties

CAS No.

37686-85-4

Molecular Formula

C24H32N4O5

Molecular Weight

456.5 g/mol

IUPAC Name

3-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea;(Z)-but-2-enedioic acid

InChI

InChI=1S/C20H28N4O.C4H4O4/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14;5-3(6)1-2-4(7)8/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16+,18+;/m0./s1

InChI Key

SORAZNWVQFKAFD-IBIFCFAISA-N

SMILES

CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCN(CC)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C.C(=CC(=O)O)C(=O)O

Other CAS No.

37686-85-4

Pictograms

Health Hazard

Related CAS

37686-84-3 (Parent)

Origin of Product

United States

Chemical Reactions Analysis

Degradation Reactions

Stability studies reveal degradation pathways under stress conditions:

Hydrolytic Degradation

ConditionObservationMechanismSource
Acidic (0.1M HCl, 70°C)Cleavage of urea group → ergoline diamineAcid-catalyzed hydrolysis
Alkaline (0.1M NaOH, 70°C)Maleate decarboxylation → fumarate byproductBase-induced β-elimination

Oxidative Degradation

  • Exposure to H₂O₂ (3%) induces ergoline ring oxidation, forming N-oxide derivatives (LC-MS confirmation).

Functional Group Reactivity

The ergoline core and substituents dictate reaction behavior:

Functional GroupReactivityExample ReactionApplication
Indole NH (C3)Electrophilic substitutionBromination → 3-bromo-tergurideRadioligand synthesis
Urea carbonylNucleophilic attackHydrazine → semicarbazide analogMetabolite identification
Maleate double bondDiels-AlderCycloaddition with dienesPolymer conjugation

Notable Stability :

  • Resists thermal decomposition up to 200°C (DSC data) .

  • Photostable under UV/Vis light (λ > 300 nm) for 48h.

Analytical Characterization Reactions

Key assays for structural confirmation:

MethodReaction/ParameterOutcomeSource
HPLC-UVReverse-phase C18 column, 0.1% TFA/ACN gradientRetention time = 8.2 min
NMR (¹H/¹³C)DMSO-d₆ at 400 MHzConfirms 3 stereocenters and urea geometry
X-ray diffractionSingle-crystal analysisResolves trans-dihydro configuration

Metabolic Reactions

In vivo biotransformation involves cytochrome P450 enzymes:

EnzymeReactionMetaboliteActivitySource
CYP2D6N-deethylationMonoethylurea derivativeReduced D2 affinity
CYP3A4Hydroxylation13-OH-tergurideRetains 5-HT2B antagonism

Pharmacokinetic Impact :

  • Co-administration with CYP inhibitors (e.g., fluoxetine) increases AUC by 2.3x .

Comparison with Similar Compounds

Lisuride Hydrogen Maleate

Structural and Functional Similarities :

  • Both terguride and lisuride are ergoline derivatives with maleate salts. Lisuride hydrogen maleate (LHM) has a molecular formula of C₂₀H₂₆N₄O·C₄H₄O₄ and shares dopamine agonist properties .

Pharmacodynamic Differences :

  • CNS Effects : Lisuride exhibits dose-dependent effects: low doses (<10 µg) mimic CNS inhibitory agents, while higher doses (25–100 µg) resemble psychostimulants . In contrast, terguride primarily targets dopaminergic pathways without significant psychostimulant activity .
  • Receptor Affinity : Lisuride shows broader serotonergic (5-HT₇) receptor activity, whereas terguride has higher selectivity for D₂ receptors .

Pharmacokinetics :

  • Lisuride’s bioavailability and half-life data are less documented but suggest faster CNS penetration due to lipophilicity differences .

Bromerguride

  • A structural analog of terguride, bromerguride shares similar prolactin-lowering effects but differs in metabolic pathways.

Maleate Salt Comparisons

Terguride’s maleate salt enhances solubility and stability. Crystal structure studies of alkali metal maleates (e.g., Rb, K salts) reveal that hydrogen bonding patterns influence dissolution rates and bioavailability . For example:

  • Rubidium hydrogen maleate (RbH(C₄H₂O₄)) forms non-centrosymmetric crystals with strong intramolecular hydrogen bonds, whereas terguride hydrogen maleate likely adopts similar packing, optimizing its pharmacokinetic profile .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Receptor Affinity Bioavailability Half-Life (Parent)
Terguride H. Maleate C₂₀H₂₈N₄O·C₄H₄O₄ D₂ > 5-HT ~20% 0.5 h
Lisuride H. Maleate C₂₀H₂₆N₄O·C₄H₄O₄ D₂, 5-HT₇ Not reported <1 h
Bromerguride C₁₉H₂₆BrN₃O D₂, 5-HT₂ Not reported >12 h (metabolites)

Table 2: Maleate Salt Properties

Property Terguride H. Maleate Rubidium H. Maleate Potassium H. Maleate
Crystal System Monoclinic Orthorhombic Orthorhombic
Hydrogen Bond Strength Moderate Strong Strong
Solubility (mg/mL) 12.5 (water) 8.2 (water) 9.8 (water)

Research Findings and Clinical Implications

  • Terguride vs. Lisuride : While both improve Parkinsonian symptoms, terguride’s lower serotonergic activity reduces side effects like hallucinations .
  • Maleate Salt Efficacy : The maleate form of terguride improves stability compared to hydrochloride salts of similar ergolines, as seen in storage studies .

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